Z-ASP(OTBU)-ONP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-O-tert-butyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-22(2,3)32-19(25)13-18(23-21(27)30-14-15-7-5-4-6-8-15)20(26)31-17-11-9-16(10-12-17)24(28)29/h4-12,18H,13-14H2,1-3H3,(H,23,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAURUWJRWPNSJD-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576752 | |

| Record name | 4-tert-Butyl 1-(4-nitrophenyl) N-[(benzyloxy)carbonyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17543-17-8 | |

| Record name | 4-tert-Butyl 1-(4-nitrophenyl) N-[(benzyloxy)carbonyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Alchemist's Aspartate: A Technical Guide to Z-Asp(OtBu)-ONp in Advanced Peptide Synthesis

This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals on the strategic application of N-α-Benzyloxycarbonyl-L-aspartic acid β-tert-butyl α-p-nitrophenyl ester, hereafter referred to as Z-Asp(OtBu)-ONp. We will move beyond simple procedural descriptions to explore the causal relationships behind its synthesis, application, and the critical considerations required to ensure the integrity of the final peptide product.

Deconstructing the Molecule: A Purpose-Built Tool for Peptide Synthesis

This compound is a meticulously designed building block for solution-phase peptide synthesis. Its structure is not arbitrary; each component serves a distinct and critical function, affording the synthetic chemist precise control over the peptide elongation process.

-

Chemical Identity:

Let's dissect the architecture of this molecule to understand its synthetic utility.

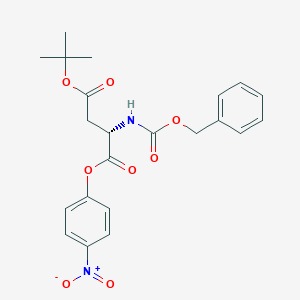

Caption: Functional components of the this compound molecule.

-

The 'Z' Group (Benzyloxycarbonyl): This is a classic urethane-type protecting group for the α-amino functionality.[2] Its selection is deliberate. The Z-group is robust enough to withstand the conditions of peptide coupling but can be selectively removed under mild, non-acidic conditions via catalytic hydrogenation (e.g., H₂/Pd-C).[3] This orthogonality to the acid-labile OtBu group is a cornerstone of its strategic value.

-

The 'OtBu' Group (tert-butyl ester): The β-carboxyl group of the aspartic acid side chain is protected as a tert-butyl ester. This group is stable to the basic and nucleophilic conditions sometimes encountered during peptide synthesis.[3] Its removal is achieved under acidic conditions, typically with trifluoroacetic acid (TFA), which does not affect the Z-group, preserving the orthogonality of the protection scheme.[3]

-

The 'ONp' Group (p-nitrophenyl ester): The α-carboxyl group is activated as a p-nitrophenyl ester. Introduced by Bodanszky, active esters like ONp facilitate peptide bond formation with minimal risk of racemization.[3] The electron-withdrawing nature of the p-nitrophenyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amino group of the incoming amino acid. The resulting p-nitrophenolate is an excellent leaving group, driving the reaction to completion.[4]

Physicochemical Properties and Handling

While specific, experimentally derived data for this compound is not widely published, the properties of its immediate precursor, Z-Asp(OtBu)-OH, provide a useful reference.

| Property | Value (for Z-Asp(OtBu)-OH) | Source |

| CAS Number | 5545-52-8 | [5] |

| Molecular Weight | 323.34 g/mol | [5] |

| Appearance | White to off-white powder or crystals | [6] |

| Purity | ≥98.0% (TLC) | |

| Solubility | Soluble in DMSO and Methanol | [6] |

| Storage | Store at 2-8°C, sealed in a dry environment |

Expert Insight: As an active ester, this compound is sensitive to moisture. It should be stored in a desiccator and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis, which would deactivate the ester and reduce coupling efficiency.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is achieved by the esterification of its precursor, Z-Asp(OtBu)-OH, with p-nitrophenol. The most common and reliable method employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), often with a catalyst like 4-dimethylaminopyridine (DMAP).

Sources

- 1. 17543-17-8 Z-Asp(OtBu)-ONp this compound - CAS数据库 [cheman.chemnet.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Z-Asp(OtBu)-OH = 98.0 TLC 5545-52-8 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of Z-Asp(OtBu)-ONp: Mechanism, Protocol, and Field-Proven Insights

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-α-Benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester α-p-nitrophenyl ester (Z-Asp(OtBu)-ONp), a critical activated building block in solution-phase and solid-phase peptide synthesis. We delve into the underlying reaction mechanism, offer a detailed, field-proven experimental protocol, and provide expert insights into the rationale behind key procedural choices. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for preparing this essential reagent. We cover the reaction's core principles, step-by-step execution, purification, in-depth characterization, and troubleshooting, ensuring scientific integrity and practical applicability.

Introduction: The Strategic Importance of this compound

In the complex architecture of peptide synthesis, the precise and sequential assembly of amino acids is paramount. This requires a strategy of selective protection and activation. This compound is a masterfully designed reagent that embodies this strategy.[1][2]

-

The Z-Group (Benzyloxycarbonyl): This well-established protecting group shields the α-amino functionality.[1] It is stable during peptide coupling but can be cleanly removed via catalytic hydrogenation, offering an orthogonal deprotection strategy to the acid-labile side-chain protection.[1]

-

The OtBu-Group (tert-Butyl ester): The β-carboxyl group on the aspartic acid side chain is protected as a tert-butyl ester. This group is resistant to the conditions of peptide coupling and basic environments but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[1] The orthogonality between the Z and OtBu groups is a cornerstone of its utility, permitting selective deprotection at either the N-terminus or the side chain.[1]

-

The ONp-Group (p-Nitrophenyl ester): The α-carboxyl group is converted into an "active ester". The electron-withdrawing nature of the p-nitrophenyl group makes the carbonyl carbon highly electrophilic, facilitating efficient nucleophilic attack by the amino group of the incoming amino acid.[1][3] This activation allows for peptide bond formation under mild conditions, minimizing the risk of racemization.[4]

This trifunctional design makes this compound a highly valuable and versatile building block for introducing a selectively protected aspartic acid residue into a growing peptide chain.

Reaction Mechanism: The Carbodiimide-Mediated Esterification

The synthesis of this compound from its parent carboxylic acid, Z-Asp(OtBu)-OH, is typically achieved via a condensation reaction with p-nitrophenol. The most common and effective coupling agent for this transformation is N,N'-Dicyclohexylcarbodiimide (DCC).[3][4][5] The process is a variant of the Steglich esterification.[6]

The Scientist's View: DCC functions as a powerful chemical dehydrating agent.[3] Its role is to activate the carboxylic acid, transforming the carboxylate's hydroxyl group—a poor leaving group—into a highly reactive intermediate that is readily displaced by the p-nitrophenol nucleophile.

The mechanism proceeds through two key stages:

-

Activation: The carboxylic acid (Z-Asp(OtBu)-OH) attacks the central carbon of DCC. This forms a highly reactive O-acylisourea intermediate.[3][6] This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.

-

Esterification & Byproduct Formation: The hydroxyl group of p-nitrophenol attacks the activated carbonyl carbon of the O-acylisourea intermediate. This forms the desired p-nitrophenyl ester (this compound) and releases N,N'-dicyclohexylurea (DCU). DCU is a stable urea derivative that is notoriously insoluble in most common organic solvents, a property that is exploited for its facile removal.[3][4][7]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating best practices to ensure high yield and purity.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Purity | Notes |

| Z-Asp(OtBu)-OH | C₁₆H₂₁NO₆ | 323.34 | 1.0 | >98% | Starting material. Ensure it is dry.[8] |

| p-Nitrophenol (PNP) | C₆H₅NO₃ | 139.11 | 1.1 | >99% | The nucleophile. Slight excess ensures complete reaction. |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 1.1 | >99% | Coupling agent. Moisture sensitive.[4] Use fresh. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | Anhydrous | Primary reaction solvent. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Anhydrous | Used for workup and filtration. |

| Hexanes | C₆H₁₄ | - | - | Reagent Grade | Used for recrystallization. |

Step-by-Step Methodology

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add Z-Asp(OtBu)-OH (1.0 eq) and p-Nitrophenol (1.1 eq).

-

Add anhydrous ethyl acetate (approx. 5 mL per gram of Z-Asp(OtBu)-OH).

-

Stir the mixture at room temperature until all solids are completely dissolved.

-

-

Activation and Coupling:

-

Cool the flask in an ice bath to 0 °C.

-

In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous ethyl acetate.

-

Add the DCC solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes.

-

A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.[4]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours) to ensure the reaction goes to completion.

-

-

Reaction Monitoring:

-

Progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 3:1 Hexanes:Ethyl Acetate. Visualize with UV light. The starting material spot should be consumed and a new, higher Rf product spot should appear.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture in a refrigerator (4 °C) for 1-2 hours to maximize the precipitation of DCU.

-

Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU.[7] Wash the filter cake with a small amount of cold ethyl acetate or DCM to recover any trapped product.

-

Scientist's Note: The near-total insolubility of DCU is the primary purification driver.[3] A thorough filtration is essential for a clean product.

-

-

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M sodium bicarbonate solution (2x) to remove excess p-nitrophenol, followed by brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield a crude solid.

-

-

Recrystallization:

-

Dissolve the crude solid in a minimum amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

-

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is crucial before its use in peptide synthesis.

| Analysis Method | Parameter | Expected Result |

| Appearance | Physical Form | White to off-white crystalline solid. |

| Melting Point | Range | ~100-106 °C (Literature values may vary slightly).[2] |

| TLC | Rf Value | Higher than Z-Asp(OtBu)-OH in Hexanes:EtOAc (e.g., 3:1). |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | δ ~8.2 ppm (d, 2H, Ar-H ortho to NO₂); δ ~7.3 ppm (m, 7H, Z-group Ar-H & Ar-H meta to NO₂); δ ~5.9 ppm (d, 1H, NH); δ ~5.1 ppm (s, 2H, Z-group CH₂); δ ~4.8 ppm (m, 1H, α-CH); δ ~3.1 ppm (m, 2H, β-CH₂); δ ~1.4 ppm (s, 9H, OtBu CH₃). |

| Mass Spec (ESI+) | m/z | Expected [M+Na]⁺ at ~467.1. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete reaction. 2. Moisture in reagents/solvents. 3. Old or impure DCC. | 1. Extend reaction time; confirm completion with TLC. 2. Use anhydrous solvents and dry reagents thoroughly.[4] 3. Purchase fresh, high-purity DCC.[10] |

| Product fails to crystallize | 1. Product is impure (e.g., residual DCU or N-acylurea). 2. Incorrect solvent ratio. | 1. Re-filter the solution or consider flash chromatography. 2. Redissolve and carefully repeat the recrystallization, adjusting the EtOAc/Hexanes ratio. |

| Contamination with DCU after filtration | 1. DCU is slightly soluble in the reaction solvent. 2. Inefficient filtration. | 1. Concentrate the crude product, redissolve in a solvent where DCU is less soluble (like ether), cool, and re-filter.[7] 2. Use a fine or medium porosity filter. |

| N-acylurea byproduct formation | O-acylisourea intermediate rearranged before reacting with p-nitrophenol. | Ensure the reaction is performed at 0°C during DCC addition.[6][9] This side reaction is slower at lower temperatures. |

Synthesis Workflow Overview

The entire process, from reagents to the final characterized product, can be summarized in the following workflow.

Conclusion

The synthesis of this compound via DCC-mediated esterification is a robust and reliable method for producing this key peptide synthesis intermediate. By understanding the underlying mechanism, carefully controlling reaction conditions—particularly temperature—and employing a systematic work-up and purification strategy, researchers can consistently obtain a high-purity product. This guide provides the necessary technical depth and practical insights to empower scientists to confidently execute this synthesis, ensuring a supply of high-quality building blocks for their advanced research and development endeavors.

References

-

N,N'-Dicyclohexylcarbodiimide - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Org. Chem. Rev. Retrieved January 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved January 15, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). The Synthesis of Thiol Esters with Dicyclohexylcarbodiimide. Synthetic Communications, 6(6). Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2022). How do you improve DCC coupling yield?. Retrieved January 15, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. Retrieved January 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS. Org. Synth. 2005, 82, 157. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). US4293706A - Preparation of N-benzyloxycarbonyl aspartic acid.

-

Subiros-Funosas, R., et al. (2006). Synthesis of 'difficult' peptides free of aspartimide and related products, using peptoid methodology. Tetrahedron Letters, 47(22), 3641-3644. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid.

-

Neumann, T., et al. (2023). Cyanopyridiniumylides as Protecting Groups for Aspartic Acid to Prevent Aspartimide Formation in Peptide Chemistry. ChemRxiv. Retrieved January 15, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Z-Asp-OtBu. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). US4345091A - Method of producing N-benzyloxycarbonyl-L-aspartic acid.

-

Ruifu Chemical. (n.d.). Z-Asp(OtBu)-OH·H2O CAS 5545-52-8. Retrieved January 15, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 15, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Z-D-Asp(OtBu)-OH H2O. Retrieved January 15, 2026, from [Link]

-

The Royal Society of Chemistry. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports, 32(2), 157-195. Retrieved January 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. DCC - Enamine [enamine.net]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. Workup [chem.rochester.edu]

- 8. Z-Asp(OtBu)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Z-ASP(OTBU)-ONP for peptide synthesis

An In-Depth Technical Guide to Z-Asp(OtBu)-ONp for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide synthesis, the strategic selection of protected amino acid derivatives is fundamental to the successful construction of target sequences. This compound, a trifunctional derivative of L-aspartic acid, represents a classical and highly effective building block, particularly within solution-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of this compound, elucidating the distinct roles of its constituent protecting and activating groups: the N-terminal Benzyloxycarbonyl (Z) group, the side-chain tert-Butyl (OtBu) ester, and the C-terminal p-Nitrophenyl (ONP) active ester. We will explore the mechanistic underpinnings of its application, the strategic advantages of its orthogonal protection scheme, and detailed, field-proven protocols for its use in peptide coupling and subsequent deprotection steps. This document serves as an essential resource for researchers aiming to leverage this versatile reagent for the precise and controlled synthesis of complex peptides.

The Molecular Architecture: A Trifecta of Functionality

This compound is meticulously designed for controlled peptide bond formation. Each component of its structure serves a discrete and critical purpose, providing chemists with precise control over the synthetic pathway.[1]

-

Z (Benzyloxycarbonyl) Group (N-α-Protection): The Z-group, introduced by Bergmann and Zervas, is a cornerstone of peptide chemistry.[2] As an N-terminal protecting group, it is exceptionally stable under the conditions required for peptide coupling and resistant to racemization.[3][4] Its selective removal is typically achieved under neutral conditions via catalytic hydrogenation (e.g., H₂/Pd), rendering it orthogonal to acid-labile protecting groups.[1][5]

-

OtBu (tert-Butyl) Group (Side-Chain Protection): The β-carboxyl group of the aspartic acid side chain is shielded as a tert-butyl ester. This group exhibits high stability in basic and nucleophilic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[6][7] This acid lability is the foundation of its orthogonality with the Z-group, permitting selective deprotection of either the N-terminus or the side chain.[1]

-

ONP (p-Nitrophenyl) Ester (C-α-Activation): The α-carboxyl group is activated as a p-nitrophenyl ester. ONp esters were among the first "active esters" to be widely adopted in peptide synthesis.[1] They exist as stable, often crystalline solids that react cleanly and efficiently with the free amino group of a coupling partner to form a peptide bond, minimizing the risk of racemization.[1]

The strategic combination of these three moieties in a single reagent provides a powerful tool for solution-phase synthesis, where control and purity are paramount.

Caption: Molecular structure of this compound.

Mechanism of Action: The Active Ester Coupling Pathway

The formation of a peptide bond using this compound proceeds via a nucleophilic acyl substitution reaction. The free N-terminal amino group of the incoming amino acid ester acts as the nucleophile, attacking the electron-deficient carbonyl carbon of the p-nitrophenyl ester. The electron-withdrawing nature of the nitro group on the phenyl ring makes the p-nitrophenoxide a good leaving group, facilitating the reaction.

Caption: Mechanism of peptide bond formation.

This method is highly effective because the pre-activated ester can be stored and used directly without the need for in-situ activating reagents, which can sometimes lead to side reactions. The result is a clean reaction that typically proceeds with high yield and minimal racemization.[1]

Experimental Protocols: A Practical Guide

The following protocols are adapted from established procedures for analogous Z-amino acid-ONp esters and provide a robust framework for the use of this compound in solution-phase synthesis.[1]

Protocol 1: Dipeptide Synthesis via Active Ester Coupling

This protocol details the coupling of this compound with a C-terminally protected amino acid (e.g., H-Ala-OBzl).

Materials:

-

This compound (1.0 equivalent)

-

Amino acid ester hydrochloride (e.g., H-Ala-OBzl·HCl, 1.0 equivalent)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (1.1 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M HCl (aqueous), Saturated NaHCO₃ (aqueous), Brine

Procedure:

-

Prepare the Amino Component: Dissolve the amino acid ester hydrochloride in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

-

Neutralization: Add TEA or DIEA dropwise to the solution to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at 0 °C.

-

Coupling Reaction: Add this compound to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of the yellow p-nitrophenolate anion can often be observed.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This removes unreacted starting materials and by-products.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude protected dipeptide.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure protected dipeptide, Z-Asp(OtBu)-Ala-OBzl.

Protocol 2: Orthogonal Deprotection Strategy

A key advantage of the Z/OtBu protection scheme is the ability to selectively deprotect either the N-terminus or the side chain.

Caption: Orthogonal deprotection workflow.

A. N-Terminal Z-Group Removal (Hydrogenolysis)

-

Dissolution: Dissolve the Z-protected peptide in a suitable solvent like methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10% by weight of the peptide).

-

Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (1-4 atm) at room temperature.

-

Monitoring: Monitor the reaction by TLC or HPLC.

-

Filtration: Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate to obtain the N-terminally deprotected peptide, ready for the next coupling step.

B. Side-Chain OtBu-Group Removal (Acidolysis)

-

Dissolution: Dissolve the OtBu-protected peptide in dichloromethane (DCM).

-

Cleavage Cocktail: Add a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as a carbocation scavenger.[1][8]

-

Reaction: Stir the mixture at room temperature for 1-2 hours.

-

Work-up: Remove the TFA and DCM under reduced pressure.

-

Precipitation: Add cold diethyl ether to precipitate the deprotected peptide.

-

Isolation: Collect the precipitate by filtration or centrifugation and wash with cold ether to remove residual TFA and scavengers. Dry under high vacuum.

Data Presentation & Performance

While extensive recent data for this compound is limited due to the prevalence of other coupling methods in automated synthesis, the performance of Z-amino acid p-nitrophenyl esters is well-established in solution-phase synthesis. The following table provides representative data.[1]

| Coupling Reaction Example | Coupling Partner | Solvent | Reaction Time (h) | Typical Yield (%) |

| Z-AA-ONp | H-Gly-OEt | DMF | 12-24 | 85-95 |

| Z-AA-ONp | H-Ala-OBzl | EtOAc | 18-30 | 80-90 |

| Z-AA-ONp | H-Val-OMe | DMF/DCM | 24-48 | 70-85 |

Note: Yields are highly dependent on the specific amino acids being coupled and steric hindrance.

Troubleshooting & Field-Proven Insights

Challenge 1: Aspartimide Formation A primary side reaction for aspartic acid residues is the formation of a five-membered aspartimide ring, particularly in Asp-Gly or Asp-Ser sequences under basic conditions.[9][10]

-

Causality: The backbone amide nitrogen can attack the side-chain carbonyl of the protected aspartate.

-

Mitigation:

-

While the ONp ester coupling itself is not typically basic, subsequent deprotection steps in a larger synthesis (e.g., using piperidine in an Fmoc strategy) can be problematic. The Z/OtBu strategy largely avoids strongly basic conditions.

-

During the neutralization step (Protocol 1, Step 2), use the stoichiometric amount of a hindered base like DIEA and avoid prolonged exposure or heating.

-

Challenge 2: Incomplete Deprotection

-

Z-Group Removal: Incomplete hydrogenolysis can occur if the Pd/C catalyst is poisoned or inactive. Sulfur-containing residues can poison the catalyst. Ensure the use of fresh, high-activity catalyst and a properly inert hydrogen atmosphere.[8]

-

OtBu-Group Removal: The tert-butyl cation generated during acidolysis is a potent electrophile and can lead to side reactions (e.g., re-alkylation of tryptophan or methionine). The inclusion of scavengers like TIS is critical to capture these cations.[4][8]

Challenge 3: Low Coupling Yield

-

Causality: Steric hindrance from bulky amino acids can slow the coupling reaction significantly.

-

Mitigation:

-

Increase the reaction time and monitor carefully by TLC.

-

Consider a more polar solvent like DMF to improve solubility and reaction kinetics.

-

Ensure the complete neutralization of the amino component before adding the ONp ester.

-

Conclusion: An Authoritative Perspective

This compound remains a highly valuable reagent in the peptide chemist's toolbox. While modern solid-phase synthesis often favors faster, in-situ coupling agents, the classical approach offered by this compound provides significant advantages in specific contexts. Its stable, crystalline nature, the clean reaction profile of its active ester, and the robust, orthogonal protection scheme make it an excellent choice for solution-phase synthesis, fragment condensation, and situations where precise control and avoidance of aggressive reagents are paramount. Understanding the causality behind its design and the nuances of its application allows researchers to harness its full potential for the successful synthesis of high-purity, complex peptide targets.

References

- Vertex AI Search. (2024). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Vertex AI Search. (2024).

- Baishixing. (n.d.). H-Asp(OtBu)-OH | Amino Acid for Peptide Synthesis.

- Bachem. (2021). Z - Benzyloxycarbonyl.

- Master Organic Chemistry. (2018).

- Aapptec Peptides. (n.d.). Fmoc-Asp(OtBu)-OH [71989-14-5].

- Behrendt, R., Huber, S., Martí, R., & White, P. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-7.

- MedChemExpress. (n.d.). Z-Asp(OtBu)

- Neumann, et al. (n.d.). ChemRxiv.

- Wikipedia. (2024). Peptide synthesis.

- Ghosh, A. K., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. PubMed Central.

- BOC Sciences. (n.d.). Cbz-Asp(OtBu)-Phe-Glu(OtBu)-OH.

- BenchChem. (2025). Navigating the Deprotection of Z-Glu(OtBu)-ONp: A Technical Guide to Minimizing Side Products.

- BenchChem. (2025). Application Notes and Protocols: The Role of Z-Glu(OtBu)-ONp in Complex Peptide Synthesis.

- Sigma-Aldrich. (n.d.). Z-Asp(OtBu)-OH = 98.0 TLC 5545-52-8.

- Sigma-Aldrich. (n.d.). Z-Asp(OtBu)-OH = 98.0 TLC 5545-52-8.

- Chemcd. (n.d.). Z-Asp(OtBu)-ONp 17543-17-8.

- Aapptec Peptides. (n.d.). Z-Asp-OtBu.

- Zhao, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.

- Aapptec Peptides. (n.d.). Z-Asp(OtBu)-OSu [3338-32-7].

- Chemcd. (n.d.). This compound Spectrum 17543-17-8.

- Tokyo Chemical Industry. (n.d.). Z-Asp(OtBu)-OH 5545-52-8.

- SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis.

- Wang, Y., et al. (2023). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI.

- The Organic Chemistry Tutor. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- ResearchGate. (2015).

- Kent, S. B. H. (2009). Introduction to Peptide Synthesis. PubMed Central.

- Kunishima, M., et al. (2001). N-triazinylammonium Tetrafluoroborates. A New Generation of Efficient Coupling Reagents Useful for Peptide Synthesis. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. bachem.com [bachem.com]

- 6. H-Asp(OtBu)-OH | Amino Acid for Peptide Synthesis | Baishixing [aminoacids-en.com]

- 7. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Quantifying Caspase-3 Activity in Cell Culture Using Z-ASP(OTBU)-ONP

Introduction: The Role of Caspase-3 in Apoptosis

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged cells.[1][2] This process is executed by a family of cysteine proteases known as caspases.[3] Caspases exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[1] A key executioner enzyme in this pathway is Caspase-3, which, once activated by initiator caspases like caspase-8 and caspase-9, cleaves a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][4][5][6] Given its central role, the measurement of Caspase-3 activity serves as a reliable indicator of apoptosis.[6][7]

These application notes provide a detailed protocol for the quantification of Caspase-3 activity in mammalian cell lysates using the colorimetric substrate Z-ASP(OTBU)-ONP (N-benzyloxycarbonyl-L-aspartic acid O-t-butyl ester p-nitrophenyl ester). The principles and concentrations outlined here are also applicable to the more commonly cited substrate, Ac-DEVD-pNA, which operates via the same mechanism.[8][9][10]

Principle of the Assay

The assay quantifies Caspase-3 activity based on the enzymatic cleavage of a specific peptide substrate. Caspase-3 recognizes the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD).[8][11] The substrate this compound contains a modified aspartic acid residue linked to a chromophore, p-nitroaniline (pNA). In the presence of active Caspase-3, the substrate is cleaved, releasing pNA.[10][12][13] Free pNA has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm with a spectrophotometer or microplate reader.[2][9][12][13] The amount of pNA released is directly proportional to the Caspase-3 activity in the cell lysate.[2]

dot

Caption: Mechanism of the colorimetric Caspase-3 assay.

Materials and Reagents

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Cell Lysis Buffer (see recipe below)

-

2X Reaction Buffer (see recipe below)

-

Dithiothreitol (DTT), 1 M stock

-

Protein quantification assay kit (e.g., BCA or Bradford)

-

Apoptosis inducer (e.g., Staurosporine, anti-Fas antibody)

-

Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for negative control (optional)

-

96-well flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Refrigerated microcentrifuge

Buffer Recipes:

-

Cell Lysis Buffer (1X): 50 mM HEPES (pH 7.4), 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA. Store at 4°C. Add DTT fresh before use. For enhanced protection against non-specific proteolysis, a protease inhibitor cocktail may be added.[13][14]

-

2X Reaction Buffer: 100 mM HEPES (pH 7.2), 10% Sucrose, 0.1% CHAPS. Store at 4°C. Add DTT to a final concentration of 10 mM immediately before use (e.g., add 10 µL of 1 M DTT to 1 mL of 2X Reaction Buffer).[9][12]

Experimental Protocols

Part 1: Preparation of Reagents and Stock Solutions

1.1. This compound Substrate Stock Solution (20 mM):

-

Rationale: A concentrated stock solution in an organic solvent like DMSO is necessary as the substrate has poor aqueous solubility. This allows for minimal solvent addition to the final reaction.

-

Procedure: Dissolve the required mass of this compound powder in high-quality, anhydrous DMSO to achieve a final concentration of 20 mM.[13][14] Mix thoroughly by vortexing.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[15] Store protected from light at -20°C for up to 6 months.[2][16]

Part 2: Cell Culture and Induction of Apoptosis

2.1. Cell Seeding:

-

Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%). The number of cells required per sample is typically between 1-5 x 10⁶.[9][17]

2.2. Induction of Apoptosis:

-

Rationale: To validate the assay, it is crucial to have a positive control where Caspase-3 is known to be activated.

-

Procedure: Treat cells with an appropriate apoptosis-inducing agent (e.g., 1 µM Staurosporine for 3-6 hours). The optimal concentration and incubation time should be determined empirically for each cell line.

-

Controls: Maintain a parallel culture of untreated cells, which will serve as the negative (basal level) control.[12]

Part 3: Preparation of Cell Lysate

3.1. Cell Harvesting:

-

For adherent cells, aspirate the media, wash with ice-cold PBS, and detach using a cell scraper in PBS. For suspension cells, collect them directly.

-

Pellet the cells by centrifugation at ~500 x g for 5 minutes at 4°C.[13]

-

Carefully aspirate the supernatant and wash the cell pellet once more with ice-cold PBS.

3.2. Cell Lysis:

-

Rationale: Lysis with a mild, non-denaturing detergent buffer (like CHAPS) is required to release cytosolic contents, including caspases, while preserving their enzymatic activity.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A recommended concentration is 25-50 µL of buffer per 1-2 x 10⁶ cells.[2][8]

-

Centrifuge the lysate at 10,000-16,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[8][13]

-

Carefully transfer the clear supernatant, which contains the cytosolic protein fraction, to a new, pre-chilled microcentrifuge tube. Keep on ice.

3.3. Protein Quantification:

-

Rationale: To ensure equal amounts of protein are used in each reaction, the protein concentration of each lysate must be determined. This allows for the normalization of Caspase-3 activity.

-

Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.[8][14]

-

Based on the concentrations, normalize all samples by diluting them with Cell Lysis Buffer to the same final concentration (e.g., 1-4 mg/mL).[2][17]

dotdot

Sources

- 1. Caspase 3 - Wikipedia [en.wikipedia.org]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Caspase-3 activation: Significance and symbolism [wisdomlib.org]

- 7. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. resources.novusbio.com [resources.novusbio.com]

- 10. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 11. Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 12. takarabio.com [takarabio.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. docs.aatbio.com [docs.aatbio.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. assaygenie.com [assaygenie.com]

Application Notes & Protocols: The Strategic Application of Z-Asp(OtBu)-ONp in the Synthesis of Caspase-3/7 Probes for Drug Discovery

Abstract

The executioner caspases, primarily Caspase-3 and Caspase-7, represent critical nodes in the apoptotic signaling cascade, making them high-value targets for therapeutic intervention in oncology, neurodegeneration, and autoimmune disorders. The development of novel drugs targeting these enzymes necessitates robust and specific assays to quantify their proteolytic activity. This guide details the strategic role of N-α-Benzyloxycarbonyl-L-aspartic acid α-p-nitrophenyl β-t-butyl ester, or Z-Asp(OtBu)-ONp, as a sophisticated chemical building block for the synthesis of highly specific peptide substrates and inhibitors used in these critical drug discovery assays. We provide a detailed examination of the molecule's chemical architecture, its application in solution-phase peptide synthesis, and a downstream protocol for utilizing the resulting custom probes in a cellular context.

Part 1: Application Notes & Scientific Rationale

The Central Role of Executioner Caspases in Apoptosis

Apoptosis, or programmed cell death, is an essential physiological process for tissue homeostasis, and its dysregulation is a hallmark of numerous human diseases.[1] The process is executed by a family of cysteine-aspartic proteases known as caspases.[1] These enzymes are categorized as initiator caspases (e.g., Caspase-8, Caspase-9) and executioner or effector caspases (e.g., Caspase-3, Caspase-7).[2]

Initiator caspases are activated by pro-apoptotic signals, which in turn cleave and activate the executioner caspases.[2][3] Once activated, Caspase-3 and Caspase-7 orchestrate the systematic dismantling of the cell by cleaving a multitude of structural and regulatory proteins.[4] Key substrates include poly(ADP-ribose) polymerase (PARP) and gelsolin, and their cleavage leads to the characteristic biochemical and morphological hallmarks of apoptosis, such as DNA fragmentation and cell blebbing.[5][6] Given their pivotal role, the specific and sensitive measurement of Caspase-3 and -7 activity is a cornerstone of drug discovery programs aimed at modulating apoptosis.

Deconstructing this compound: A Tool for Precision Synthesis

To accurately measure the activity of Caspase-3/7, researchers rely on synthetic peptide substrates that incorporate the enzymes' preferred cleavage sequence, most commonly Asp-Glu-Val-Asp (DEVD).[6][7] The enzyme cleaves the peptide bond C-terminal to the first aspartic acid residue (the P1 position). This compound is not a direct assay substrate itself, but rather a critical precursor for the chemical synthesis of such probes. Its structure is intelligently designed with three key functionalities for controlled peptide synthesis.[8][9]

-

Z (Benzyloxycarbonyl) Group: This group protects the α-amino terminus of the aspartic acid.[9] It is stable under standard peptide coupling conditions and can be selectively removed via catalytic hydrogenation, offering an orthogonal deprotection strategy relative to the acid-labile side-chain protecting group.[9]

-

OtBu (tert-Butyl) Ester: The side-chain carboxyl group of aspartic acid is highly reactive and must be protected to prevent unwanted side reactions, such as aspartimide formation, during peptide synthesis.[9][10] The OtBu group provides robust, acid-labile protection, which can be cleanly removed during the final deprotection step, typically with trifluoroacetic acid (TFA).[11]

-

ONp (p-Nitrophenyl) Ester: This moiety "activates" the α-carboxyl group. The p-nitrophenyl group is an excellent leaving group, rendering the carboxyl carbon highly susceptible to nucleophilic attack by the free amine of the next amino acid in the sequence. This facilitates efficient peptide bond formation with minimal risk of racemization, a critical factor for ensuring the biological integrity of the final peptide probe.[9]

Part 2: Experimental Protocols

The following protocols provide a framework for the practical application of this compound. Protocol 1 details its core use in synthesizing a peptide fragment. Protocol 2 describes a general assay where the final, fully synthesized peptide probe would be employed.

Protocol 1: Solution-Phase Synthesis of a Protected Dipeptide (Z-Asp(OtBu)-Val-OMe)

This protocol outlines the coupling of this compound with a C-terminal protected valine residue (H-Val-OMe·HCl) to form a protected dipeptide. This exemplifies the fundamental reaction for which this compound is designed.

Materials:

-

This compound (N-α-Benzyloxycarbonyl-L-aspartic acid α-p-nitrophenyl β-t-butyl ester)

-

H-Val-OMe·HCl (L-Valine methyl ester hydrochloride)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl), aqueous

-

Saturated sodium bicarbonate (NaHCO₃) solution, aqueous

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel) and appropriate mobile phase (e.g., 30% EtOAc in hexanes)

Procedure:

-

Preparation of the Amino Component:

-

In a round-bottom flask, dissolve H-Val-OMe·HCl (1.0 equivalent) in anhydrous DMF.

-

Cool the solution in an ice bath (0 °C).

-

Add TEA or DIPEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at 0 °C. The formation of a salt precipitate is expected.

-

-

Peptide Coupling Reaction:

-

In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DMF.

-

Add the solution of this compound to the stirring solution of the free-based H-Val-OMe.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). The reaction progress can be monitored by TLC for the disappearance of the this compound starting material.

-

-

Work-up and Extraction:

-

Once the reaction is complete, pour the DMF solution into a separatory funnel containing a larger volume of EtOAc.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 times) - to remove unreacted amine and TEA/DIPEA.

-

Saturated NaHCO₃ solution (2 times) - to remove the p-nitrophenol byproduct (a yellow color in the aqueous layer is indicative of its removal).

-

Brine (1 time) - to remove residual water.

-

-

Dry the resulting organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude protected dipeptide.

-

-

Purification (if necessary):

-

If TLC analysis shows significant impurities, the crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes).

-

Combine the pure fractions and evaporate the solvent to yield the final product, Z-Asp(OtBu)-Val-OMe.

-

Protocol 2: Colorimetric Caspase-3/7 Activity Assay in Cell Lysates

This protocol describes the use of a complete, commercially available or custom-synthesized colorimetric substrate, such as Acetyl-DEVD-p-nitroanilide (Ac-DEVD-pNA), to measure caspase-3/7 activity in lysates from cells induced to undergo apoptosis.

Materials:

-

Mammalian cell line (e.g., Jurkat, HeLa)

-

Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)[6]

-

2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 100 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% Glycerol)

-

Caspase-3/7 Substrate: Ac-DEVD-pNA (e.g., 4 mM stock in DMSO)

-

Caspase-3/7 Inhibitor (optional control): Ac-DEVD-CHO (e.g., 2 mM stock in DMSO)

-

96-well flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Induction of Apoptosis:

-

Seed cells in appropriate culture vessels and grow to ~70-80% confluency.

-

Treat cells with the chosen apoptosis-inducing agent for the required time (e.g., 1 µM Staurosporine for 3-4 hours). Include an untreated vehicle control (e.g., DMSO).

-

-

Preparation of Cell Lysates:

-

Harvest both apoptotic and non-apoptotic (control) cells. For adherent cells, scrape them into the media.

-

Centrifuge the cell suspension at 600 x g for 5 minutes at 4 °C.[6]

-

Carefully aspirate the supernatant and wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50-100 µL per 1-5 x 10⁶ cells) and incubate on ice for 15-20 minutes.[6]

-

Centrifuge the lysate at 16,000 x g for 15 minutes at 4 °C to pellet cellular debris.[6]

-

Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This is the cell lysate.

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add cell lysate to each well, normalizing by protein amount (e.g., 50-100 µg of total protein per well).

-

Adjust the volume in each well to 50 µL with ice-cold Lysis Buffer.

-

Prepare control wells:

-

Blank: 50 µL Lysis Buffer (no lysate).

-

Negative Control: Lysate from untreated cells.

-

Inhibitor Control (optional): Lysate from treated cells + inhibitor (e.g., 1 µL of Ac-DEVD-CHO).

-

-

Add 50 µL of 2x Reaction Buffer to each well.

-

-

Initiation and Measurement:

-

Start the reaction by adding 5 µL of the Ac-DEVD-pNA substrate stock solution to each well (final concentration ~200 µM).

-

Mix gently by tapping the plate.

-

Incubate the plate at 37 °C, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader at regular intervals (e.g., every 30 minutes) or as an endpoint reading after 1-2 hours.[6]

-

-

Data Analysis:

-

Subtract the absorbance value of the blank from all other readings.

-

The caspase activity is proportional to the A₄₀₅ reading.

-

Calculate the fold-increase in caspase activity by dividing the absorbance of the apoptotic sample by the absorbance of the non-apoptotic (negative control) sample.

-

Sample Data Table:

| Sample | Total Protein (µg) | A₄₀₅ (t=0 hr) | A₄₀₅ (t=2 hr) | Corrected A₄₀₅ (ΔA₄₀₅) | Fold Increase (vs. Control) |

| Blank (Buffer Only) | 0 | 0.051 | 0.053 | 0.002 | N/A |

| Untreated Cell Lysate | 100 | 0.055 | 0.098 | 0.043 | 1.0 |

| Treated Cell Lysate | 100 | 0.058 | 0.548 | 0.490 | 11.4 |

| Treated Lysate + Inhibitor | 100 | 0.056 | 0.112 | 0.056 | 1.3 |

References

-

Lakhani, S. A., et al. (2006). Caspases 3 and 7: Key Mediators of Mitochondrial Events of Apoptosis. Science. Available at: [Link]

-

Walsh, J. G., et al. (2008). Executioner caspase-3 and caspase-7 are functionally distinct proteases. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Okada, H., & Mak, T. W. (2006). What are caspases 3 and 7 doing upstream of the mitochondria? Cancer Biology & Therapy. Available at: [Link]

-

Lamkanfi, M., & Kanneganti, T. D. (2010). Caspase-7: a protease involved in apoptosis and inflammation. The international journal of biochemistry & cell biology. Available at: [Link]

-

Radwan, R. R., & Liew, S. H. (2022). Caspase-3 activation via the intrinsic and extrinsic apoptotic pathways. ResearchGate. Available at: [Link]

-

ScienceDirect. (n.d.). Caspases activity assay procedures. ScienceDirect. Available at: [Link]

-

Aapptec. (n.d.). Z-Asp-OtBu. Aapptec. Available at: [Link]

-

Bio-Rad. (n.d.). Instructions for Using Caspase Substrates and Inhibitors. Bio-Rad. Available at: [Link]

-

Protocols.io. (2016). CasPASE™ Apoptosis Fluorometric Assay with Cell Lysate. Protocols.io. Available at: [Link]

-

Sani, M. A., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. ResearchGate. Available at: [Link]

-

Aapptec. (n.d.). Fmoc-Asp(OtBu)-OH. Aapptec. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Caspase-7: a protease involved in apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Caspases 3 and 7: Key Mediators of Mitochondrial Events of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. bio-rad.com [bio-rad.com]

- 8. scbt.com [scbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Z-Asp(OtBu)-ONp Stability and Storage Guide

Welcome to the technical support center for Z-Asp(OtBu)-ONp (N-α-Benzyloxycarbonyl-L-aspartic acid α-p-nitrophenyl β-t-butyl ester). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this critical caspase substrate. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to this compound

This compound is a protected and activated aspartic acid derivative commonly used in peptide synthesis and as a chromogenic substrate for caspases, a family of cysteine proteases central to apoptosis.[1][2][3] The molecule's utility is derived from its specific chemical functionalities:

-

Z (Benzyloxycarbonyl) group: An N-terminal protecting group.

-

Aspartic acid (Asp): The core amino acid residue.

-

OtBu (tert-butyl ester): A bulky side-chain protecting group for the β-carboxyl group of aspartic acid.

-

ONp (p-nitrophenyl ester): An activating group on the α-carboxyl group, which upon cleavage by an active caspase, releases the chromophore p-nitrophenol, allowing for spectrophotometric monitoring of enzyme activity.

The very features that make this compound a useful research tool also render it susceptible to specific degradation pathways. Understanding these potential liabilities is crucial for its proper handling, storage, and use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[4][5] It is also advisable to store it in a desiccator or under an inert atmosphere to protect it from moisture, which can lead to hydrolysis of the activated ester. Like many nitrophenyl compounds, it is prudent to protect it from light to prevent potential photolytic degradation.

Q2: How should I prepare and store stock solutions of this compound?

Stock solutions should be prepared in a dry, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4] Due to the lability of the p-nitrophenyl ester and the tert-butyl ester, aqueous solutions are not recommended for storage.[4] For immediate use in assays, a concentrated stock in DMSO can be diluted into the aqueous assay buffer. It is best practice to prepare fresh dilutions for each experiment. If short-term storage of a stock solution is necessary, it should be aliquoted to avoid multiple freeze-thaw cycles and stored at -80°C.

Q3: What are the primary degradation pathways for this compound?

There are two main points of instability in the this compound molecule: the p-nitrophenyl ester and the tert-butyl ester. A secondary, but significant, degradation pathway involves the aspartyl residue itself.

-

Hydrolysis of the p-Nitrophenyl Ester: The ONp group is an activated ester designed for reactivity. It is susceptible to hydrolysis, especially in the presence of moisture or under basic conditions, which will release p-nitrophenol.[6] This is a critical degradation pathway as it reduces the concentration of the active substrate.

-

Cleavage of the tert-Butyl Ester: The OtBu group is stable under neutral and basic conditions but is labile to strong acids.[7][8] While assay conditions are typically not strongly acidic, prolonged exposure to even mildly acidic conditions or enzymatic activity from contaminating proteases could lead to its removal.

-

Aspartimide Formation: A well-documented degradation pathway for aspartic acid residues in peptides involves the intramolecular cyclization to form a succinimide ring (aspartimide).[9][10] This can occur under both acidic and basic conditions and can lead to racemization and the formation of β-aspartyl peptides, which may not be recognized by the target caspase.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

| Problem | Potential Cause | Recommended Solution |

| High background signal in caspase assay | Spontaneous hydrolysis of the p-nitrophenyl ester. | Prepare fresh substrate solutions for each experiment. Ensure the pH of the assay buffer is neutral or slightly acidic (pH 6.8-7.4) and avoid basic conditions. Run a control well with the substrate in the assay buffer without the enzyme to measure the rate of spontaneous hydrolysis. |

| Low or no signal in caspase assay | Degradation of the substrate. | Verify the storage conditions of the solid compound and stock solutions. Use a fresh aliquot of the substrate. Consider quantifying the concentration of your stock solution via UV-Vis spectrophotometry by measuring the absorbance of p-nitrophenol after complete basic hydrolysis. |

| Poor solubility of the substrate in the assay buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your enzyme's activity and sufficient to maintain substrate solubility. A final DMSO concentration of 1-5% is generally well-tolerated. | |

| Inconsistent results between experiments | Inconsistent substrate concentration due to degradation or precipitation. | Prepare a large, single batch of stock solution and aliquot it for single use to minimize variability. Always ensure the substrate is fully dissolved before adding it to the assay. |

| Freeze-thaw cycles of the stock solution. | Aliquoting the stock solution is critical to avoid repeated freezing and thawing, which can introduce moisture and accelerate degradation. |

Experimental Protocols

Protocol 1: Assessment of this compound Purity by HPLC

This protocol provides a general method to assess the purity of your this compound sample.

-

Sample Preparation: Dissolve a small amount of this compound in a suitable organic solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.

-

HPLC System: A standard reverse-phase HPLC system with a C18 column is suitable.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Gradient: A linear gradient from 10% to 90% Solvent B over 20-30 minutes can be a good starting point.

-

Detection: Monitor the elution profile at 220 nm (for the peptide backbone) and 270-280 nm (for the phenyl groups). The appearance of multiple peaks may indicate the presence of degradation products such as Z-Asp(OtBu)-OH (from ONp hydrolysis) or Z-Asp-ONp (from OtBu cleavage).

Protocol 2: Quantification of Stock Solutions via Hydrolysis

This protocol allows for the determination of the active substrate concentration in a stock solution.

-

Prepare a Dilution: Dilute a small, known volume of your this compound stock solution in a larger volume of 0.1 M NaOH.

-

Incubation: Allow the solution to incubate at room temperature for 30 minutes to ensure complete hydrolysis of the p-nitrophenyl ester.

-

Spectrophotometry: Measure the absorbance of the solution at 405 nm.

-

Calculation: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the released p-nitrophenolate. The molar extinction coefficient (ε) of p-nitrophenolate under these conditions is approximately 18,000 M⁻¹cm⁻¹. This concentration will be equivalent to the original concentration of the active this compound in your stock solution.

Visualizing Degradation Pathways

The following diagrams illustrate the key chemical structures and potential degradation pathways for this compound.

Caption: Chemical components of the this compound molecule.

Sources

- 1. scbt.com [scbt.com]

- 2. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Acids - Wordpress [reagents.acsgcipr.org]

- 9. Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

Technical Support Center: Optimizing Z-Asp(OTBU)-ONP Coupling Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the optimization of peptide coupling reactions involving Z-Asp(OtBu)-ONp. As a foundational building block in peptide synthesis, N-α-Benzyloxycarbonyl-L-aspartic acid α-p-nitrophenyl β-t-butyl ester, or this compound, offers a pre-activated carboxyl group designed for efficient peptide bond formation.[1] However, achieving optimal reaction times and high yields can be challenging, often influenced by a subtle interplay of factors including steric hindrance, peptide aggregation, and solvent effects.

This guide is structured to provide you with direct, actionable solutions to common issues encountered during your experiments. We will move from high-level frequently asked questions to in-depth troubleshooting guides, complete with detailed protocols and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a derivative of L-aspartic acid strategically modified for use in peptide synthesis.[1][2] Each component serves a specific purpose:

-

Z (Benzyloxycarbonyl): This group protects the N-terminal amine, preventing it from reacting with other molecules. It is relatively stable and typically removed under conditions like catalytic hydrogenation.[3][4][5]

-

OtBu (tert-butyl ester): This protects the carboxylic acid group on the aspartic acid side chain, preventing it from forming unwanted branches. It is labile under acidic conditions, such as treatment with Trifluoroacetic Acid (TFA).[3][6]

-

ONp (p-Nitrophenyl ester): This is an "active ester" modification of the C-terminal α-carboxyl group. The p-nitrophenyl group is an excellent leaving group, making the carboxyl carbon highly susceptible to nucleophilic attack by the free amine of another amino acid. This pre-activation facilitates peptide bond formation, often with a reduced risk of racemization compared to some other activation methods.[5][7]

Q2: My coupling reaction with this compound is extremely slow. What are the most likely causes?

A slow reaction is one of the most common hurdles. The primary culprits are typically:

-

Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic residues, it can fold on itself and form secondary structures. This aggregation can physically block the reactive N-terminus, making it inaccessible for coupling.[8][9]

-

Poor Solvation: The solvent may not be adequately solvating the growing peptide chain, which contributes to aggregation and reduces the effective concentration of reactive species.[10][11]

-

Steric Hindrance: The amino acid you are coupling to may have a bulky side chain that sterically hinders the approach of the large this compound molecule.

-

Sub-optimal Temperature or Concentration: Reactions are often run at room temperature by default, but this may not be sufficient to overcome the activation energy barrier for a difficult coupling.

Q3: How can I effectively monitor the reaction's progress?

Monitoring is crucial for optimization. The two most common methods are:

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative analysis.[12][13] By taking small aliquots from the reaction mixture over time, you can track the disappearance of your starting materials (the N-terminally deprotected peptide) and the appearance of your desired product peak.[14]

-

Thin-Layer Chromatography (TLC): A faster, more qualitative method. It's excellent for quickly checking if the starting materials have been consumed.

-

Visual Confirmation: The coupling reaction releases the p-nitrophenolate anion, which is yellow. The appearance of a yellow color in the reaction mixture is a good qualitative indicator that the reaction is proceeding.[7]

Q4: What are the most critical side reactions to be aware of with Aspartic Acid derivatives?

The primary side reaction of concern is aspartimide formation . This intramolecular cyclization is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs and can be catalyzed by both acid and base.[8] The resulting aspartimide is a five-membered ring that can subsequently reopen to yield a mixture of the desired α-linked peptide and an undesired β-linked iso-peptide, which are often very difficult to separate.[8]

In-Depth Troubleshooting Guide

This section addresses specific experimental problems with detailed causal analysis and recommended solutions.

Problem: Slow or Incomplete Coupling

-

Symptom: HPLC or TLC analysis shows a significant amount of unreacted N-terminal peptide even after 24 hours. The reaction mixture may or may not have a yellow tint.

| Possible Cause | Scientific Rationale & Solution |

| Peptide Aggregation | Rationale: Inter-chain hydrogen bonding leads to the formation of insoluble or poorly solvated aggregates, effectively removing the reactive amine from the solution phase. This is a very common issue in solid-phase peptide synthesis (SPPS) and can also occur in solution-phase.[9] Solutions: 1. Switch to a stronger solubilizing solvent. N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) are often superior to Dimethylformamide (DMF) for solvating complex peptides.[10][11] 2. Use a solvent mixture. Adding 15-25% Dimethyl Sulfoxide (DMSO) to DMF can effectively disrupt secondary structures.[8][15] 3. Incorporate chaotropic salts. Adding salts like LiCl (0.5 M) can break up hydrogen bonding networks, improving solubility.[9] |

| Steric Hindrance | Rationale: The bulky nature of both the incoming this compound and the target amino acid (e.g., Val, Ile) can create a high energy barrier for the transition state. Solutions: 1. Increase the reaction temperature. Elevating the temperature to 40-50°C can provide the necessary energy to overcome the steric barrier. Monitor for potential side reactions.[8] 2. Increase reaction time. Some sterically hindered couplings simply require more time, up to 48-72 hours. Use HPLC to confirm the reaction is still progressing. |

| Sub-Optimal Base Conditions | Rationale: While the ONp ester is pre-activated, a tertiary base (e.g., DIPEA, NMM) is often needed to scavenge protons and ensure the nucleophilic amine remains in its free, unprotonated state. However, an excessive amount of base can increase the rate of racemization.[16] Solutions: 1. Ensure stoichiometry. Use approximately 1.0-1.5 equivalents of a non-nucleophilic base like N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA). 2. Check the pH. If possible, check the apparent pH of the reaction mixture; it should be slightly basic (around 8-9). |

Problem: Significant Side Product Formation

-

Symptom: HPLC analysis of the crude product shows multiple major peaks close to the desired product peak, complicating purification.

| Possible Cause | Scientific Rationale & Solution |

| Aspartimide Formation | Rationale: The side-chain amide of the Asp residue can be attacked by the backbone nitrogen, especially under basic conditions or during subsequent acidic deprotection steps.[8] Solutions: 1. Minimize base exposure. Use the minimum amount of base necessary for the coupling and avoid prolonged reaction times at elevated temperatures. 2. Use HOBt. While not a catalyst for the coupling itself, adding 1 equivalent of 1-Hydroxybenzotriazole (HOBt) to the reaction mixture has been shown to suppress aspartimide formation in some contexts.[8] |

| Racemization | Rationale: The activation of the carboxyl group makes the α-proton more acidic and susceptible to abstraction by a base. This can lead to a loss of stereochemical integrity at the chiral center.[17][18] Active esters like ONp are generally good at suppressing this, but it can still occur.[5] Solutions: 1. Control the base. Avoid using a large excess of base. N-methylmorpholine (NMM) is generally considered less prone to inducing racemization than DIPEA.[16] 2. Keep the temperature low. If the coupling is proceeding at a reasonable rate at room temperature, avoid heating. |

Visualizations & Workflows

Reaction Mechanism

Caption: Mechanism of peptide bond formation using this compound.

Experimental Optimization Workflow

Caption: Decision workflow for optimizing a slow coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for this compound Coupling in Solution Phase

-

Preparation: Dissolve the N-terminally deprotected amino acid or peptide (1.0 equivalent) in anhydrous DMF (or NMP) to a concentration of approximately 0.1 M in a flame-dried, nitrogen-purged flask.

-

Base Addition: Add N-methylmorpholine (NMM) (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Coupling: In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the peptide solution.

-

Reaction: Stir the reaction mixture at room temperature. A yellow color should develop, indicating the release of p-nitrophenol.

-

Monitoring: Monitor the reaction progress every 4-6 hours using HPLC or TLC (See Protocol 2). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, proceed to an aqueous work-up to remove the p-nitrophenol by-product and excess reagents (See Protocol 3).

Protocol 2: Monitoring Reaction Progress by HPLC

-

Sample Preparation: At each time point (e.g., t=0, 4h, 8h, 12h, 24h), withdraw a small aliquot (~5-10 µL) from the reaction mixture. Quench the aliquot by diluting it 100-fold in a vial containing 50:50 Acetonitrile:Water with 0.1% TFA.

-

HPLC Setup:

-

Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A typical gradient would be 5% to 95% B over 20-30 minutes. This may need to be optimized based on the hydrophobicity of your peptides.

-

Detection: Monitor at 214 nm or 220 nm for the peptide bond.[19]

-

-

Analysis: Inject the diluted sample. Identify the peaks corresponding to your starting amine and the Z-protected product. Calculate the percent conversion by comparing the peak areas. A successful reaction should show the near-complete consumption of the starting amine peak and the growth of a single, major product peak.[14]

Protocol 3: Aqueous Work-up and Removal of p-Nitrophenol

-

Quenching: Dilute the reaction mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) (approx. 10x the reaction volume).

-

Aqueous Wash: Transfer the diluted mixture to a separatory funnel.

-

Wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) (3 times). This will deprotonate the acidic p-nitrophenol, making it highly water-soluble and partitioning it into the aqueous layer. The aqueous layer will turn bright yellow.

-

Wash with water (2 times).

-

Wash with brine (1 time).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude protected peptide.

-

Purification: The crude product can then be purified by flash column chromatography on silica gel.

References

-

Zhang, L., et al. (1994). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. International Journal of Peptide and Protein Research. Available at: [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

- Yadav, V. K. (2016). Protection Reactions. Wiley-VCH.

-

Wikipedia. (2024). Peptide synthesis. Available at: [Link]

-

Wenschuh, H., et al. (1979). Studies on the coupling rates in liquid-phase peptide synthesis using competition experiments. International Journal of Peptide and Protein Research. Available at: [Link]

-

ResearchGate. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Available at: [Link]

-

Li, P., & Gu, P. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers. Available at: [Link]

-

AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

-

PubChem. (n.d.). 4-tert-Butyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate. Available at: [Link]

-

G. Di Sante, J., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. Available at: [Link]

-

ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. Available at: [Link]

-

AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

- Humana Press. (2005). HPLC of Peptides and Proteins.

-

AAPPTEC. (n.d.). Amino Acid Sidechain Deprotection. Available at: [Link]

-

Reddit. (2020). In the peptide bond formation, OH from the carboxylic acid group is a leaving group.... Available at: [Link]

-

Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Available at: [Link]

- Dublin Institute of Technology. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis.

-

Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Available at: [Link]

-

MDPI. (2016). Native Chemical Ligation: A Boon to Peptide Chemistry. Available at: [Link]

-

Reddit. (2022). Peptide bond formation: how does the -OH group of the carboxylic acid side chain leave.... Available at: [Link]

-

NIH. (2012). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 10. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]